1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
Description
Chemical Classification and Nomenclature
1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine is a synthetic small molecule classified as a sulfonylpiperazine derivative . Its structure integrates a piperazine core substituted with a 4-chlorobenzenesulfonyl group at the N1 position and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl moiety at the N4 position.
The IUPAC name reflects its substituents:
- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- 4-Chlorobenzenesulfonyl group : A benzene ring with a chlorine atom at the para position and a sulfonyl (-SO₂-) linker.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group : A pyridine ring substituted with chlorine at position 3, a trifluoromethyl (-CF₃) group at position 5, and a methylene (-CH₂-) bridge at position 2.
This compound belongs to a broader family of N-heterocyclic sulfonamides , which are notable for their structural versatility in drug discovery.
Historical Development in Medicinal Chemistry Research
The development of this compound aligns with advancements in piperazine-based drug design . Piperazine derivatives gained prominence in the 2000s due to their balanced pharmacokinetic properties, including enhanced water solubility and metabolic stability.
Key milestones in its evolution include:
- Sulfonyl Group Incorporation : Early studies demonstrated that sulfonyl groups improve target affinity by engaging in hydrogen bonding and electrostatic interactions with enzymes or receptors. For example, sulfonylpiperazines were optimized as inhibitors of bacterial phosphopantetheinyl transferases.
- Trifluoromethylpyridine Modifications : The introduction of trifluoromethylpyridine moieties, as seen in antiviral agents, inspired its inclusion to enhance lipophilicity and membrane permeability.
- Chlorine Substitution : Chlorine atoms at strategic positions (e.g., pyridine C3 and benzene C4) were added to modulate electronic effects and steric interactions, as observed in protease inhibitors.
This compound represents a convergence of structural motifs from multiple drug classes, including antimicrobials , enzyme inhibitors , and CNS-targeting agents .
Structural Significance in Piperazine-Based Compounds
The structural features of this compound contribute to its pharmacological potential:
Piperazine Core
Substituent Effects
This combination of features enables the compound to interact with multiple biological targets , including G-protein-coupled receptors and microbial enzymes. Its design exemplifies the use of bioisosteric replacements (e.g., -CF₃ for -CH₃) to optimize pharmacokinetics without compromising binding affinity.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N3O2S/c18-13-1-3-14(4-2-13)28(26,27)25-7-5-24(6-8-25)11-16-15(19)9-12(10-23-16)17(20,21)22/h1-4,9-10H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMITKWWJCBEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, commonly referred to by its chemical structure, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a piperazine ring and various halogenated substituents, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(4-chlorophenyl)sulfonyl-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine
- Molecular Formula : C17H16Cl2F3N3O2S
- Molecular Weight : 454.3 g/mol
- CAS Number : 1311280-23-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and cancer progression.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures can inhibit tyrosinase (TYR), an enzyme involved in melanin production. For instance, derivatives of piperazine have shown competitive inhibition against TYR, suggesting that this compound may exhibit similar properties .
Biological Activity Data
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 0.18 | |
| Cytotoxicity (B16F10 cells) | Non-cytotoxic | |
| TRPV1 Receptor Modulation | High Affinity |
Case Studies
- Tyrosinase Inhibition : A study on structurally related compounds demonstrated that certain piperazine derivatives exhibited potent inhibition of TYR with IC50 values significantly lower than traditional inhibitors like kojic acid. This suggests that our compound could be optimized for similar or enhanced inhibitory effects .
- TRPV1 Receptor Modulation : Another study focused on pyridinylpiperazine compounds revealed their potential as TRPV1 receptor ligands. The findings indicated that modifications on the piperazine ring could lead to increased affinity and selectivity, emphasizing the importance of structural optimization in developing effective therapeutic agents .
Comparison with Similar Compounds
Key Findings :
- The nitro-substituted analog (CAS 946387-22-0) shares the pyridinylmethyl moiety but replaces 4-chlorophenylsulfonyl with a 2-nitrophenylsulfonyl group.
- Tosyl-containing derivatives (e.g., ) demonstrate that smaller sulfonyl groups reduce steric hindrance, which may enhance binding to shallow enzymatic pockets.
Analogues with Heteroaryl Substituents
Key Findings :
- The thiazole-containing analog (CAS 303150-12-1) retains the pyridinylmethyl and chloro/trifluoromethyl groups but replaces sulfonyl with a thiazole ring. This structural shift may enhance π-π stacking interactions in hydrophobic environments .
- Carbothioamide derivatives (e.g., ) highlight the importance of the sulfur-containing functional group in enzyme inhibition, suggesting that the target compound’s sulfonyl group could similarly modulate activity.
Trifluoromethyl- and Chlorine-Substituted Analogues
Key Findings :
- Fluorinated analogs (e.g., ) emphasize the role of halogen atoms in improving target selectivity and metabolic stability.
- Trifluoromethylphenyl derivatives (e.g., ) demonstrate that trifluoromethyl groups enhance lipophilicity, a property critical for blood-brain barrier penetration in CNS-targeted drugs.
Preparation Methods
Synthesis of Diarylmethanol Intermediate
The initial step involves preparing a diarylmethanol intermediate bearing the 3-chloro-5-trifluoromethyl-pyridin-2-yl and 4-chlorophenyl groups. This is typically achieved by reduction of the corresponding benzophenone or benzoylpyridine precursor.
- Method: Reduction of 3-(4-chlorobenzoyl)pyridine derivatives with sodium borohydride in methanol under nitrogen atmosphere at room temperature for extended periods (e.g., 48 hours) yields the diarylmethanol intermediate in high yield (~97%) as a white solid.
Conversion to Diarylmethyl Chloride
Nucleophilic Substitution with Piperazine
- The chloro diarylmethyl intermediate is reacted with t-butyl piperazine-1-carboxylate in anhydrous acetonitrile, in the presence of triethylamine and catalytic potassium iodide at 80°C for 48 hours. This step installs the piperazine moiety via nucleophilic substitution, yielding a BOC-protected diarylmethylpiperazine intermediate.
- Subsequent acid-mediated deprotection (e.g., with trifluoroacetic acid) removes the BOC group to afford the free piperazine derivative.
Introduction of the 4-Chlorobenzenesulfonyl Group
- The free piperazine nitrogen is then sulfonylated using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or other suitable bases) in an aprotic solvent.
- This reaction forms the sulfonamide linkage, yielding the target this compound compound.
Alternative and Supporting Synthetic Methods
- Analogous synthetic routes involve palladium-catalyzed arylations of piperazine with aryl iodides using BINOL/CuBr catalytic systems in DMF at room temperature, followed by deprotection steps.
- Thiourea or carbothioamide derivatives related to the piperazine core can be synthesized via 1,1′-thiocarbonyldiimidazole-assisted coupling of substituted pyridinylamines and arylpiperazines, which may serve as intermediates or analogues.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of benzoylpyridine | Sodium borohydride, MeOH, N2, RT, 48 h | ~97 | Forms diarylmethanol intermediate |
| 2 | Chlorination | Thionyl chloride, toluene/DCM, RT or reflux overnight | ~94 | Converts alcohol to chloride intermediate |
| 3 | Nucleophilic substitution | t-Butyl piperazine-1-carboxylate, Et3N, KI cat., MeCN, 80°C, 48 h | Variable | BOC-protected diarylmethylpiperazine |
| 4 | Deprotection | Acid (e.g., TFA), DCM | High | Yields free piperazine derivative |
| 5 | Sulfonylation | 4-Chlorobenzenesulfonyl chloride, base, aprotic solvent | High | Forms final sulfonylpiperazine product |
Analytical and Characterization Data
- Purity and structure confirmation are typically performed by ^1H NMR, ^13C NMR, LC-MS, and HRMS.
- Chromatographic methods such as HPLC with gradient acetonitrile/water systems are used for purity assessment.
Q & A
Basic: What are the established synthetic routes for 1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine?
The synthesis typically involves multi-step reactions:
- Nucleophilic substitution : Reacting a piperazine core with a benzenesulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
- Mannich-type alkylation : Coupling the sulfonylated piperazine with a trifluoromethylpyridine derivative via a methylene bridge, often using a catalyst like NaBH₃CN for reductive amination .
- Purification : Column chromatography (silica gel, eluent: 10% MeOH/DCM) or preparative HPLC to isolate the final compound (>90% purity) .
Key characterization : Confirm structure via H/C NMR (peaks for sulfonyl, pyridyl, and CF₃ groups) and LCMS (expected [M+H]⁺ ~540–550 m/z) .
Basic: How is structural ambiguity resolved in this compound using spectroscopic methods?
- NMR analysis :
- Distinct H NMR signals for the sulfonyl-linked aromatic protons (δ 7.5–8.0 ppm, doublets) and pyridyl protons (δ 8.2–8.5 ppm) .
- F NMR (if available) confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass spectrometry : High-resolution LCMS identifies isotopic patterns for Cl (M+2 peak) and CF₃ groups .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents on the piperazine ring .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2–1:5 molar ratios) to identify optimal parameters .
- Catalyst screening : Test alternatives to NaBH₃CN (e.g., Pd/C for hydrogenation) to reduce byproducts .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Computational validation : Employ density functional theory (DFT) to predict reaction pathways and transition states .
Advanced: What methodologies are recommended for evaluating its biological activity in vitro?
- Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors) to assess affinity (IC₅₀ values) .
- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure inhibition of phosphodiesterases or kinases .
- Cytotoxicity screening : MTT assays on cell lines (HEK293, HepG2) to determine EC₅₀ and selectivity indices .
Note : Include positive controls (e.g., known inhibitors) and validate results with triplicate runs .
Advanced: How should researchers address contradictions in experimental data (e.g., spectral mismatches, variable bioactivity)?
- Reproducibility checks : Re-synthesize the compound and compare spectral data batch-to-batch .
- Impurity profiling : Use LC-MS/MS to identify side products (e.g., dechlorinated or oxidized derivatives) .
- Biological assay troubleshooting : Verify cell line viability, solvent effects (DMSO tolerance), and protein binding interference .
- Collaborative validation : Cross-validate data with independent labs or computational models (molecular docking) .
Advanced: What computational tools are effective for predicting its pharmacokinetic and toxicity profiles?
- ADMET prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .
- Toxicity screening : ProTox-II or Derek Nexus for hepatotoxicity and mutagenicity alerts .
- Molecular dynamics (MD) : Simulate binding stability to target proteins (e.g., GROMACS) .
Limitation : Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Advanced: How to design stability studies under varying storage conditions?
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical endpoints : Monitor decomposition via HPLC (new peaks) and quantify parent compound loss .
- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization for long-term storage .
Reporting : Include degradation products (e.g., sulfonic acid derivatives) in safety assessments .
Advanced: What strategies are used for in vivo pharmacological evaluation?
- Animal models : Dose rodents (mg/kg range) to study pharmacokinetics (plasma t₁/₂, Cₘₐₓ) and tissue distribution .
- Behavioral assays : Tail-flick test (analgesia) or rotarod (motor coordination) for CNS activity .
- Toxicokinetics : Measure organ weights and serum biomarkers (ALT, creatinine) post-administration .
Ethical compliance : Follow ARRIVE guidelines for experimental design and reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
